molecular formula C17H23N3O3 B2705783 1-Isopropyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione CAS No. 1008201-66-8

1-Isopropyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

Cat. No.: B2705783
CAS No.: 1008201-66-8
M. Wt: 317.389
InChI Key: FXXVGPJUFBEBEC-UHFFFAOYSA-N
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Description

“1-Isopropyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s empirical formula is C10H10N2O2, and it has a molecular weight of 190.20 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl-, 3-isopropyl, and 3-benzhydryl analogs have been synthesized .


Molecular Structure Analysis

The structure of “this compound” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring, a phenomenon called “pseudorotation”, allows for increased three-dimensional (3D) coverage .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Diastereoselective Synthesis : A study on the diastereoselective synthesis of N-aminopyrrolidine-2,5-diones, including compounds structurally related to 1-Isopropyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione, highlighted a multicomponent synthesis approach. This method involves N-isocyaniminotriphenylphosphorane, an aldimine, and Meldrum's acid, producing diastereoselective outcomes with good to excellent yields (Adib et al., 2011).
  • Ring-Opening Polymerization : Enzymatic ring-opening polymerization of morpholine-2,5-dione derivatives, including those with isopropyl groups, has been explored as a novel route to synthesize poly(ester amide)s. This research demonstrates the enzymatic catalysis's effectiveness in producing polymers with specific terminal functional groups, indicating potential applications in biodegradable polymer production (Feng et al., 2000).

Potential Therapeutic Implications

  • Anticonvulsant Properties : The synthesis and evaluation of new N-Mannich bases derived from pyrrolidine-2,5-dione and its analogs have been studied for their anticonvulsant properties. One compound, in particular, showed promising activity in various models of seizures in mice, suggesting potential therapeutic applications for epilepsy (Rybka et al., 2017).
  • Antitumor Activity : Piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives have been synthesized and evaluated for their anticancer activity. Some derivatives exhibited significant activity against various cancer cell lines, indicating potential as anticancer agents (Kumar et al., 2013).

Properties

IUPAC Name

3-(4-morpholin-4-ylanilino)-1-propan-2-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12(2)20-16(21)11-15(17(20)22)18-13-3-5-14(6-4-13)19-7-9-23-10-8-19/h3-6,12,15,18H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXVGPJUFBEBEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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